4,8-Dibromo-5-fluoroquinoline
Overview
Description
4,8-Dibromo-5-fluoroquinoline is an organic compound that belongs to the quinoline family. It is characterized by the presence of bromine and fluorine atoms at specific positions on the quinoline ring. This compound is a pale yellow to orange crystalline substance with a strong odor . The incorporation of halogen atoms, such as bromine and fluorine, into the quinoline structure enhances its biological activity and provides unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromo-5-fluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method includes the direct bromination of 5-fluoroquinoline using bromine or bromine-containing reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination and fluorination steps are carefully monitored to avoid over-bromination or unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
4,8-Dibromo-5-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can produce quinoline oxides or reduced quinoline compounds .
Scientific Research Applications
4,8-Dibromo-5-fluoroquinoline has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,8-Dibromo-5-fluoroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may target bacterial enzymes involved in DNA replication, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline: A simpler analog with only a fluorine atom at the 5-position.
4,8-Dibromoquinoline: Similar structure but lacks the fluorine atom.
5,8-Difluoroquinoline: Contains two fluorine atoms at the 5 and 8 positions.
Uniqueness
4,8-Dibromo-5-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances its reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
4,8-dibromo-5-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2FN/c10-5-3-4-13-9-6(11)1-2-7(12)8(5)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBFFTSHRCCDDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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